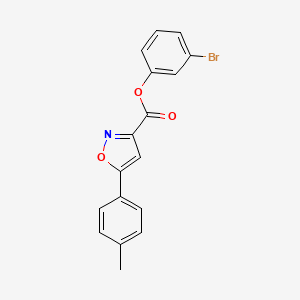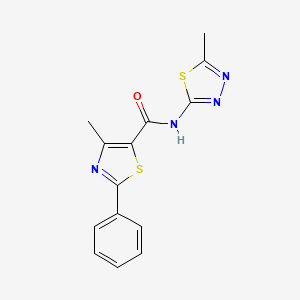
3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: is a chemical compound with the following structural formula:
BrC6H3(CH3)NCO
It contains a bromophenyl group, a methylphenyl group, and an oxazole ring. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound typically involves Suzuki–Miyaura cross-coupling reactions. In this process, an aryl boron reagent reacts with an aryl halide (such as bromobenzene) in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its aryl group to the palladium center. The reaction proceeds under mild conditions and tolerates various functional groups .
Industrial Production:: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Boron reagents, such as arylboronic acids or boronate esters, are employed in these processes.
Chemical Reactions Analysis
Reactions::
Cross-Coupling Reactions: As mentioned earlier, the compound is synthesized via Suzuki–Miyaura coupling, which forms carbon–carbon bonds.
Functional Group Transformations: It can undergo various functional group modifications, including oxidation, reduction, and substitution reactions.
Aryl Boron Reagents: Boronic acids, boronate esters, or boron trifluorides.
Palladium Catalysts: Often Pd(PPh₃)₄ or related complexes.
Solvents: Commonly organic solvents like DMF, DMSO, or toluene.
Major Products:: The major product of the Suzuki–Miyaura coupling is the desired 3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its structural features.
Materials Science: For designing functional materials.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The exact mechanism of action is context-dependent. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related oxazole derivatives or other heterocyclic molecules.
Properties
Molecular Formula |
C17H12BrNO3 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(3-bromophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12BrNO3/c1-11-5-7-12(8-6-11)16-10-15(19-22-16)17(20)21-14-4-2-3-13(18)9-14/h2-10H,1H3 |
InChI Key |
MUGMMIZZUQWPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-Methylphenoxy)propyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11356132.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B11356139.png)
![2-methyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11356142.png)
![4-({5-[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate](/img/structure/B11356150.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11356166.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11356179.png)
![N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11356180.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11356199.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11356203.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356225.png)
![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B11356231.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11356234.png)
